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ATTO488-ProTx-I

Cat. No.: B1573964
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO488-ProTx-I is a fluorescently labeled derivative of Protoxin-I (β-theraphotoxin-Tp1a), a peptide originally isolated from the venom of the Thrixopelma pruriens (Peruvian green velvet tarantula) . This reagent is a valuable tool for neuroscientists and ion channel researchers, functioning as a reversible inhibitor of several voltage-gated sodium (Nav) channels . It exhibits high-affinity binding for the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and also effectively inhibits Nav1.2, Nav1.5, and Nav1.7 channels, with IC50 values ranging from 50 to 100 nM . Furthermore, ProTx-I can modulate T-type voltage-gated calcium channels, shifting the voltage dependence of Cav3.1 activity (IC50 = 50 nM) without affecting inactivation, making it a discriminating tool for differentiating between Cav3.1 and Cav3.2 subtypes . The conjugation of the ProTx-I peptide to the ATTO488 fluorophore (excitation/emission ~500/520 nm) enables a wide range of advanced experimental applications . The bright, photostable fluorescence of the ATTO488 dye allows researchers to directly visualize toxin binding and localization in live or fixed cells using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, which is ideal for studying processes at the plasma membrane . Moreover, ATTO488 serves as an excellent FRET donor, and its conjugation to ProTx-I creates a powerful probe for conducting Förster Resonance Energy Transfer (FRET) studies to investigate protein-protein interactions or conformational changes in channel proteins with high spatial sensitivity . The high quantum yield and mono-exponential fluorescence decay of ATTO488 also make it suitable for time-resolved fluorescence methods, providing deeper insights into molecular dynamics . The product is synthetically sourced and has a purity rate of >90% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Origin of Product

United States

Biochemical and Structural Foundations of the Protx I Component

Discovery and Isolation of ProTx-I from Thrixopelma pruriens Venom

ProTx-I, also known as β/ω-theraphotoxin-Tp1a, was originally discovered and isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. evitachem.comwikipedia.orgnih.gov Researchers identified the peptide by screening the tarantula's venom for components that could reversibly inhibit tetrodotoxin-resistant (TTX-r) voltage-gated sodium channels (Nav), specifically the Nav1.8 subtype. smartox-biotech.com The isolation process involved purifying the venom to separate its various bioactive peptides, leading to the characterization of ProTx-I as a potent modulator of voltage-gated ion channels. smartox-biotech.comrcsb.org This discovery highlighted the venom of T. pruriens as a rich source of novel neurotoxins with potential applications in pharmacological research. uq.edu.aupainnewsnetwork.org

Classification of ProTx-I within the Inhibitory Cysteine-Knot (ICK) Toxin Family

ProTx-I is classified as a member of the inhibitory cysteine-knot (ICK) family of peptide toxins. evitachem.comsmartox-biotech.comnih.gov This classification is based on a shared structural motif characterized by three interlocking disulfide bonds. nih.govwikipedia.org The ICK motif, also referred to as a "knottin," confers exceptional stability to the peptide against thermal, chemical, and enzymatic degradation. wikipedia.orgfrontiersin.orgresearchgate.net The structure consists of a ring formed by two disulfide bonds and the intervening peptide backbone, through which a third disulfide bond passes, creating a pseudo-knot. researchgate.net This unique architecture is common in toxins found in the venoms of spiders, scorpions, and cone snails, and it is fundamental to their function as potent modulators of various ion channels. nih.govwikipedia.org

Structural Determinants for Functional Conformation

The specific three-dimensional structure of ProTx-I is essential for its biological activity. This conformation is maintained by a precise arrangement of disulfide bonds and the resulting peptide fold, which together create the necessary molecular surfaces for interacting with its targets.

The structure of ProTx-I is stabilized by three specific disulfide bridges. smartox-biotech.com The connectivity for ProTx-I has been identified as Cys2-Cys16, Cys9-Cys21, and Cys15-Cys28. smartox-biotech.com This arrangement forms the characteristic ICK scaffold, which is highly rigid and resistant to denaturation. nih.govfrontiersin.org This stability is a key feature of ICK toxins, allowing them to maintain their functional conformation in diverse physiological environments. nih.govnih.gov The disulfide bonds are crucial for maintaining the peptide's global fold, ensuring that the amino acid residues critical for target binding are correctly oriented. frontiersin.org The compact hydrophobic core, formed primarily by the central disulfide bridges, is a hallmark of ICK peptides. researchgate.net

PropertyDescription
Peptide NameProTx-I (Protoxin-I; β/ω-theraphotoxin-Tp1a)
Amino Acid SequenceGlu-Cys-Arg-Tyr-Trp-Leu-Gly-Gly-Cys-Ser-Ala-Gly-Gln-Thr-Cys-Cys-Lys-His-Leu-Val-Cys-Ser-Arg-Arg-His-Gly-Trp-Cys-Val-Trp-Asp-Gly-Thr-Phe-Ser
Number of Residues35
Disulfide Bridges3 (Cys2-Cys16, Cys9-Cys21, Cys15-Cys28)
Structural FamilyInhibitory Cysteine-Knot (ICK)

The folding of ProTx-I, dictated by the ICK scaffold, results in a specific three-dimensional structure that includes two beta-strands and a hydrophobic patch. wikipedia.org This hydrophobic surface, populated by residues such as tryptophan, is surrounded by charged residues, which facilitates the peptide's interaction with the cell membrane. wikipedia.orgnih.gov Gating-modifier toxins like ProTx-I preferentially bind to the anionic lipid-containing membranes of cells. wikipedia.org This positions the toxin near its target ion channels, increasing its local concentration and orienting it for optimal interaction with the channel's voltage-sensor domains. wikipedia.orgpainnewsnetwork.org Mutagenesis studies have shown that specific residues, including L6, W27, V29, and W30, are critical for this interaction, either by directly contacting the channel or by anchoring the peptide to the membrane. nih.gov

Considerations for ProTx-I Synthesis and Modification for Research Purposes

The production of ProTx-I and its fluorescently labeled analogues like ATTO488-ProTx-I for research relies on chemical synthesis methods that can accurately replicate the complex native structure of the peptide.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of ProTx-I and other venom peptides. evitachem.comnih.govbachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.compeptide.combiotage.com The key advantage of SPPS is that excess reagents and soluble by-products can be easily removed by filtration and washing after each step, simplifying the purification process. peptide.combiotage.com

The synthesis process begins with the attachment of the C-terminal amino acid to the resin. peptide.com This is followed by cycles of deprotection (removing the temporary protecting group from the N-terminus) and coupling (adding the next protected amino acid). bachem.com Once the linear 35-amino acid sequence of ProTx-I is assembled, the peptide is cleaved from the resin. peptide.com The final and most critical step is the oxidative folding process, where the cysteine residues are oxidized to form the three correct disulfide bridges, allowing the peptide to adopt its biologically active ICK conformation. evitachem.comsemanticscholar.org The incorporation of the ATTO 488 fluorophore can be performed during the synthesis or as a post-synthetic modification to create this compound. evitachem.com

Step in SPPSDescription
1. Resin AttachmentThe first (C-terminal) amino acid is anchored to an insoluble polymer support.
2. DeprotectionThe temporary protecting group (e.g., Fmoc) is removed from the N-terminus of the attached amino acid.
3. CouplingThe next N-terminally protected amino acid is activated and coupled to the growing peptide chain.
4. IterationSteps 2 and 3 are repeated until the full peptide sequence is assembled.
5. Cleavage & DeprotectionThe completed peptide is cleaved from the resin, and any side-chain protecting groups are removed.
6. Oxidative FoldingThe linear peptide is folded under specific conditions to facilitate the formation of the correct disulfide bridges.

Post-Synthetic Modifications and Conjugation Strategies

The creation of this compound involves the covalent attachment of the fluorescent dye ATTO 488 to the ProTx-I peptide. This process requires a series of post-synthetic modifications and a specific conjugation strategy to yield a functionally active fluorescent toxin.

The initial step is the chemical synthesis of the linear 35-amino-acid ProTx-I peptide, which is typically achieved through solid-phase peptide synthesis (SPPS). evitachem.comnih.gov Following the assembly of the linear peptide chain, the crucial disulfide bridges are formed through an oxidation process. evitachem.comnih.gov This can be accomplished by air oxidation or through the use of chemical oxidants, leading to the correctly folded and structurally stable ProTx-I peptide. evitachem.com

The conjugation of the ATTO488 fluorophore is a key post-synthetic modification. Evidence suggests that the ATTO488 dye is attached to the N-terminus of the ProTx-I peptide. biosynth.com While the precise chemistry for the direct conjugation of ATTO488 to ProTx-I is not extensively detailed in the available literature, strategies for similar peptides, such as ProTx-II, provide a likely model. In the case of ProTx-II, a common approach involves introducing a linker molecule to the N-terminus of the peptide, which then facilitates the attachment of the fluorescent dye. For instance, a 4-(propargyloxy)phenylacetic acid (PAM) linker can be coupled to the N-terminus of ProTx-II. This is followed by a "click chemistry" reaction, a type of copper-catalyzed azide-alkyne cycloaddition, to attach an azide-modified ATTO488 dye to the alkyne group of the linker. researchgate.net This method allows for a site-specific and efficient conjugation. Another common method for labeling peptides with fluorophores is through the reaction of an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester of the dye, with the primary amine at the N-terminus of the peptide.

The resulting this compound is a fluorescently labeled peptide that retains its ability to bind to its target ion channels, allowing for visualization and tracking in various experimental applications, such as fluorescence microscopy. evitachem.com

Table 2: Synthesis and Conjugation of this compound

Step Description Key Methodologies
1. Peptide Synthesis Assembly of the linear 35-amino-acid chain of ProTx-I. evitachem.comnih.gov Solid-Phase Peptide Synthesis (SPPS) evitachem.com
2. Peptide Folding Formation of the three essential disulfide bridges to create the stable ICK structure. evitachem.comnih.gov Oxidation (e.g., air oxidation, chemical oxidants) evitachem.com

| 3. Fluorophore Conjugation | Covalent attachment of the ATTO488 dye to the ProTx-I peptide, typically at the N-terminus. biosynth.com | Click Chemistry (e.g., with a linker) or NHS Ester Chemistry researchgate.net |

Molecular Mechanisms of Ion Channel Modulation by Atto488 Protx I

Engagement with Voltage-Gated Sodium Channels (NaV Channels)

The primary mechanism of action for ATTO488-ProTx-I involves its engagement with voltage-gated sodium channels (NaV channels), which are crucial for the initiation and propagation of action potentials in excitable cells.

This compound, through its parent peptide ProTx-I, functions as a gating modifier toxin. nih.govsmartox-biotech.com Unlike pore blockers that physically occlude the ion conduction pathway, ProTx-I inhibits channel function by altering the voltage-dependent gating mechanism. smartox-biotech.comnih.gov Specifically, it shifts the voltage dependence of channel activation to more positive or depolarized potentials. nih.govsmartox-biotech.comnih.gov This modification makes it more difficult for the channel to open in response to changes in membrane potential, thereby reducing sodium influx and inhibiting cellular excitability. nih.gov This mechanism of action is characteristic of a class of toxins that stabilize the closed or resting state of the channel. researchgate.netnih.gov

Research indicates that ProTx-I binds to the extracellular domains of NaV channels. evitachem.com More specifically, it interacts with the channel's voltage-sensor domains (VSDs), which are responsible for detecting changes in membrane voltage and initiating the conformational changes that lead to channel opening. researchgate.net Studies utilizing chimeric channels have provided insights into the specific binding sites. For instance, research on NaV1.7 suggests that ProTx-I primarily interacts with the VSDs of domain II (VSDII) and domain IV (VSDIV). researchgate.netnih.gov Further structural studies on the hNaV1.8-ProTx-I complex have shown that the peptide binds by wrapping around the top of the S3 helix in VSDII (S3II). nih.gov This interaction is thought to be stabilized by the anchoring of the peptide's hydrophobic face to the cell membrane. nih.gov

ProTx-I has been shown to interact with a broad range of NaV channel subtypes, including both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) channels. researchgate.netnih.gov It is often described as a promiscuous or non-selective inhibitor, as it modulates several NaV subtypes with similar potency. researchgate.netsmartox-biotech.comnih.gov

The NaV1.7 channel, a genetically validated target for pain research, is one of the subtypes modulated by ProTx-I. researchgate.net The toxin inhibits NaV1.7 with an IC₅₀ value reported to be between 50 and 100 nM. evitachem.comsmartox-biotech.com As mentioned, the interaction is localized to the extracellular loops of the voltage-sensor domains in domains II and IV. nih.gov

ProTx-I is a potent inhibitor of the TTX-resistant channel NaV1.8, which is predominantly expressed in peripheral sensory neurons and plays a significant role in pain signaling. nih.gov In fact, the peptide was originally identified based on its ability to inhibit NaV1.8. It reversibly inhibits rat NaV1.8 with an IC₅₀ of 27 nM. evitachem.comsmartox-biotech.comnih.gov The detailed structural analysis of the human NaV1.8-ProTx-I complex has provided a high-resolution view of how the toxin engages with the VSDII, restricting its movement and thereby inhibiting channel activation. nih.gov

In addition to its effects on NaV1.7 and NaV1.8, ProTx-I also inhibits other NaV channel isoforms. It has been shown to block NaV1.2 and the cardiac channel NaV1.5, with IC₅₀ values also in the 50 to 100 nM range. evitachem.comsmartox-biotech.com For NaV1.5, the mechanism involves shifting the voltage dependence of activation to more positive potentials, consistent with its action on other subtypes. smartox-biotech.com ProTx-I is also known to be a potent inhibitor of the NaV1.6 channel. researchgate.net

Inhibitory Profile of ProTx-I on NaV Channel Subtypes

Channel SubtypeIC₅₀ (nM)Toxin SensitivityReference
NaV1.8 27TTX-Resistant evitachem.comsmartox-biotech.comnih.gov
NaV1.2 50 - 100TTX-Sensitive evitachem.comsmartox-biotech.com
NaV1.5 50 - 100TTX-Resistant evitachem.comsmartox-biotech.com
NaV1.7 50 - 100TTX-Sensitive evitachem.comsmartox-biotech.com

Subtype-Specific Interactions and Selectivity Profiling

Modulation of T-Type Calcium Channels (CaV Channels)

ProTx-I has been identified as a modulator of low-voltage-activated (LVA) or "T-type" calcium channels. nih.gov These channels, which include the subtypes CaV3.1, CaV3.2, and CaV3.3, play critical roles in cellular excitability and rhythmic firing patterns in the nervous and cardiovascular systems. ProTx-I demonstrates notable selectivity among these subtypes, exhibiting a strong preference for CaV3.1. nih.gov

The primary mechanism by which ProTx-I modulates CaV3.1 channels is by shifting the voltage dependence of activation to more positive potentials. mdpi.com This means a stronger membrane depolarization is required to open the channel, resulting in an inhibition of the calcium current at normal activation potentials. Research indicates that ProTx-I is a potent and selective blocker of the human CaV3.1 (hCaV3.1) channel. nih.gov

Studies have shown a significant difference in the potency of ProTx-I across the three T-type channel subtypes. It is substantially more potent against hCaV3.1 than hCaV3.2 (over one hundred-fold) and hCaV3.3 (at least ten-fold). nih.gov The half-maximal inhibitory concentration (IC50) for hCaV3.1 has been reported in the sub-micromolar range, though values can vary between studies. One study reported an IC50 of 0.64 µM for hCaV3.1, compared to 94.6 µM for hCaV3.2 and 5.4 µM for hCaV3.3. nih.gov

The structural basis for this selectivity has been investigated using chimeric channels, which are engineered proteins combining parts of different channel subtypes. These studies have identified the domain IV region of the hCaV3.1 channel as a primary determinant of the toxin's high affinity. nih.gov The S3-S4 linker in Domain IV is thought to be a key interaction site. nih.gov A lesser contribution to the toxin's affinity has also been attributed to the Domain II region of the channel. nih.gov

Interestingly, there are some discrepancies in the literature regarding the precise effect on channel gating. While the predominant finding is a shift in the voltage-dependence of activation, one study using human CaV3.1 did not observe this shift, though it did note a small but significant negative shift in the steady-state inactivation of the rat CaV3.1 channel. nih.gov This suggests potential species-specific differences or influences of experimental conditions on the observed modulatory effects.

Table 1: Comparative Potency of ProTx-I on Human T-Type Calcium Channel Subtypes
Channel SubtypeReported IC50 (µM)Primary Interaction Domain(s)Effect on Voltage-Dependence
hCaV3.10.64Domain IV (major), Domain II (minor)Shifts activation to more positive potentials
hCaV3.294.6-Significantly lower affinity
hCaV3.35.4-Lower affinity

Consideration of Other Potential Ion Channel and Receptor Interactions (e.g., TRPA1)

In addition to its effects on T-type calcium channels, ProTx-I is a known antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. researchgate.net TRPA1 is a non-selective cation channel that functions as a sensor for noxious chemical and physical stimuli, playing a key role in pain and inflammation. wikipedia.org

ProTx-I inhibits TRPA1 by binding to the extracellular face of its S1-S4 gating domain. nih.gov This interaction is analogous to its mechanism on voltage-gated sodium channels, where it also targets the voltage-sensor domains. researchgate.netnih.gov The binding surfaces on the ProTx-I molecule for TRPA1 and for voltage-gated sodium channels (like NaV1.2) have been found to be distinct yet partially overlapping. nih.gov This discovery has enabled the engineering of ProTx-I variants that exhibit high specificity for either TRPA1 or NaV channels, demonstrating the nuanced molecular interactions that govern toxin selectivity. nih.gov

Theoretical Models for Peptide-Channel Interaction Dynamics

The interaction between peptide toxins like ProTx-I and ion channels is a complex, multi-step process that is often described by the "membrane-access" or "lipid-partitioning" model. This theoretical framework posits that the toxin does not simply bind to the channel from the aqueous solution. Instead, it first partitions into the cell membrane, concentrating itself within the lipid bilayer. rupress.org

Following this initial membrane association, the toxin is thought to diffuse laterally within the membrane until it encounters an ion channel. rupress.org This two-dimensional search increases the effective concentration of the toxin near the channel and facilitates binding to its target site, which is often located on the transmembrane voltage-sensor domains (VSDs). researchgate.netrupress.org These VSDs, typically the S1-S4 helical segments within each domain of the channel, are responsible for detecting changes in membrane potential and initiating the conformational changes that lead to channel gating. frontiersin.org

For gating modifier toxins like ProTx-I, the interaction with the VSD is crucial. The toxin acts as a "gating modifier" by physically binding to the VSD and stabilizing it in a particular conformation, typically the resting or "down" state. nih.govnih.gov This stabilization makes it more difficult for the voltage sensor to move to its activated or "up" state in response to membrane depolarization. rupress.orgnih.gov Consequently, a larger depolarization is required to open the channel, which manifests as a depolarizing shift in the voltage-dependence of activation. nih.gov Computational modeling and molecular dynamics simulations of the related toxin ProTx-II with NaV channels have provided atomic-level insights into these state-dependent interactions, highlighting the key protein-protein and protein-lipid contacts that stabilize the toxin-channel complex. rupress.org

Integration of the Atto488 Fluorophore in Research Methodologies

Characteristics of ATTO488 for Biological Labeling

ATTO 488 is a fluorescent dye belonging to the rhodamine family, which is widely utilized for labeling biomolecules. aatbio.commedchemexpress.commedchemexpress.com Its popularity in biological research stems from a combination of favorable photophysical and chemical properties. ATTO 488 is characterized by strong absorption of light, a high fluorescence quantum yield, and exceptional photostability, which is crucial for demanding imaging techniques that involve prolonged irradiation. atto-tec.combiosyn.combiosearchtech.com The dye's rigid molecular structure prevents the formation of isomers in solution, ensuring consistent optical properties across different environments. biosearchtech.com

A key feature of ATTO 488 is its high hydrophilicity and excellent water solubility. atto-tec.combiosyn.combiosearchtech.com This property is particularly advantageous for labeling peptides and proteins in aqueous buffers, as it minimizes aggregation and non-specific binding, leading to clearer signals in imaging applications. biosyn.combiosearchtech.comescholarship.org The fluorescence of ATTO 488 is most efficiently excited within the 480 to 515 nm range, making it perfectly compatible with the common 488 nm laser line of argon-ion lasers used in many fluorescence microscopes and flow cytometers. atto-tec.combiosyn.com These characteristics make ATTO 488 highly suitable for a wide array of advanced research applications, including single-molecule detection, high-resolution microscopy techniques like PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH). aatbio.comatto-tec.combiosyn.com

Table 1: Photophysical Properties of ATTO 488 Fluorophore

Property Value Reference(s)
Excitation Maximum (λabs/λex) 499 - 501 nm aatbio.comatto-tec.combiosyn.com
Emission Maximum (λfl/λem) 520 - 523 nm atto-tec.combiosyn.comevitachem.com
Molar Extinction Coefficient (εmax) 9.0 x 10⁴ M⁻¹cm⁻¹ aatbio.comatto-tec.comjenabioscience.com
Fluorescence Quantum Yield (ηfl) 80% aatbio.comatto-tec.com

Techniques for Fluorescent Conjugation to ProTx-I

The creation of the ATTO488-ProTx-I conjugate involves the covalent attachment of the ATTO 488 fluorophore to the ProTx-I peptide. ProTx-I is first produced, typically through solid-phase peptide synthesis (SPPS) to assemble the linear 35-amino-acid chain. evitachem.com Following synthesis, the peptide undergoes an oxidative process to facilitate the correct formation of its three crucial disulfide bridges (Cys2-Cys16, Cys9-Cys21, Cys15-Cys28), which define its stable inhibitory cystine knot (ICK) structure. evitachem.comwikipedia.org

The conjugation of the fluorophore is generally a post-synthetic modification. evitachem.com A common method involves amine-reactive chemistry, where an N-hydroxysuccinimide (NHS) ester derivative of ATTO 488 is reacted with primary amine groups on the peptide. jenabioscience.com These amines are present at the N-terminus and on the side chains of lysine (B10760008) residues. jenabioscience.com The reaction, typically performed at a slightly alkaline pH (around 8.3), results in a stable amide bond. jenabioscience.com

While random labeling of amine groups is a straightforward approach, it can result in a heterogeneous mixture of products with the fluorophore attached at different positions. This heterogeneity can potentially interfere with the peptide's biological activity. Therefore, site-specific labeling strategies are often preferred to ensure that the fluorophore is attached at a defined position away from the peptide's active site.

Several advanced methods enable such precise conjugation:

Cysteine-Maleimide Chemistry : This popular approach involves introducing a single, unique cysteine residue into the peptide sequence during synthesis. The thiol group of the cysteine can then be specifically targeted by a maleimide-functionalized ATTO 488 dye. rsc.orgnih.gov This reaction is highly specific and efficient under mild conditions. nih.gov

Click Chemistry : This method offers high selectivity and efficiency. A non-natural amino acid containing an alkyne group, such as propargylglycine, can be incorporated into the peptide chain. sb-peptide.compnas.org This alkyne group then serves as a handle for a highly specific reaction with an azide-functionalized ATTO 488 dye, often catalyzed by copper(I). aatbio.comsb-peptide.compnas.org Copper-free versions, like strain-promoted alkyne-azide cycloaddition (SPAAC), are also available. aatbio.com

Sortase-Catalyzed Transpeptidation : This enzymatic method provides precise control over the labeling site. It uses the enzyme sortase A, which recognizes a specific peptide motif (e.g., LPETG). iscabiochemicals.com A target protein can be engineered with this recognition sequence, and sortase A will cleave it and ligate it to a probe, such as ATTO 488, that has been modified with a short glycine (B1666218) sequence. iscabiochemicals.comarp1.com

Implications of Fluorophore Presence on Peptide Activity and Targeting Specificity

The addition of a fluorophore, even one as well-behaved as ATTO 488, can potentially alter the physicochemical properties of a peptide, which may in turn affect its biological function. nih.gov The size, charge, and hydrophobicity of the dye can interfere with the peptide's structure, membrane interactions, and binding to its molecular target. nih.gov

For gating-modifier toxins like ProTx-I, which interact with the voltage-sensor domains of ion channels within the cell membrane, the position of the fluorophore is critical. wikipedia.org ProTx-I interacts with the channel via specific charged and hydrophobic residues. wikipedia.orgnih.gov If the fluorophore is attached near these key interaction sites, it could hinder binding and reduce the peptide's inhibitory potency. Research on ProTx-I has revealed that distinct surfaces of the peptide are involved in binding to different channels, such as NaV and TRPA1 channels. rcsb.org Therefore, placing the label on a part of the peptide that is not critical for binding to its intended target is essential for preserving its specificity.

However, when designed carefully, fluorescently labeled toxins can retain the activity and specificity of their unlabeled counterparts. Studies with the related toxin ProTx-II have shown that an ATTO488-labeled version (ATTO488-ProTx-II) successfully emulates the pharmacological properties of the native peptide and specifically labels the NaV1.7 channel. smartox-biotech.com Such well-characterized fluorescent probes are invaluable, enabling researchers to visualize ion channel distribution in live cells and study the dynamics of toxin-channel interactions without significantly perturbing the system. evitachem.compnas.orgsmartox-biotech.com The fluorescent tag allows for direct observation of processes like receptor binding and internalization, providing insights that are not achievable with unlabeled peptides. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
ProTx-I
ATTO 488
ATTO488-ProTx-II
ProTx-II

Advanced Methodologies and Experimental Approaches Utilizing Atto488 Protx I

Electrophysiological Characterization Techniques

The primary function of the ProTx-I peptide is to modulate the activity of ion channels, an effect that is quantified using electrophysiological methods. These techniques measure the flow of ions across a cell's membrane, providing direct insight into how the toxin alters channel function.

Automated Patch-Clamp Studies

Automated patch-clamp (APC) technology has become a vital tool for screening compounds that act on ion channels in a high-throughput manner. nih.govcriver.com This technology replaces the traditional manual process with a planar chip-based system, allowing for the simultaneous recording of ion channel activity from multiple cells. nih.govuni-saarland.de In the context of ATTO488-ProTx-I, APC platforms are instrumental for rapidly characterizing the pharmacological profile of the toxin across a wide array of ion channel subtypes.

Research on analogous fluorescently-labeled toxins, such as ATTO488-ProTx-II, has demonstrated the utility of high-throughput automated patch-clamp systems to evaluate how the fluorescent tag affects the toxin's native blocking properties. researchgate.net Such studies are crucial to validate that the labeled peptide retains high affinity for its target channels. APC assays can efficiently generate dose-response curves, which are used to determine key pharmacological parameters like the half-maximal inhibitory concentration (IC₅₀) for various channels. researchgate.netresearchgate.net This high-throughput capability allows for comprehensive selectivity profiling, assessing the potency of this compound not only on its primary targets but also across a panel of other ion channels to identify potential off-target effects.

Whole-Cell Patch-Clamp Applications in Ion Channel Analysis

Whole-cell patch-clamp is a refined electrophysiological technique that provides detailed, high-resolution measurements of ion currents from a single cell. mdpi.comnih.gov This method allows researchers to control the voltage across the cell membrane and record the resulting ionic currents, offering deep insights into the mechanism of ion channel gating and modulation by toxins like ProTx-I. mdpi.com

In studies involving this compound, the whole-cell configuration is used to investigate the precise biophysical changes the toxin induces in channel behavior. ProTx-I is known to inhibit Nav channels by shifting the voltage dependence of their activation to more positive potentials, making it harder for the channel to open. smartox-biotech.comnih.gov Whole-cell recordings can precisely quantify this shift. researchgate.net The technique is also used to determine the IC₅₀ values of ProTx-I on specific channel subtypes, such as its potent inhibition of the tetrodotoxin-resistant (TTX-R) Nav1.8 channel and various T-type calcium channels like Cav3.1. smartox-biotech.comnih.gov By applying this compound to cells expressing specific ion channels, researchers can confirm that the fluorescent conjugate retains these modulatory effects and characterize any subtle changes in its mechanism of action. researchgate.net

Table 1: Inhibitory Profile of ProTx-I on Various Voltage-Gated Ion Channels

Ion Channel SubtypeToxinReported IC₅₀ ValueChannel Type
Nav1.8ProTx-I27 nMVoltage-Gated Sodium
Nav1.2ProTx-I50 - 100 nMVoltage-Gated Sodium
Nav1.5ProTx-I50 - 100 nMVoltage-Gated Sodium
Nav1.7ProTx-I50 - 100 nMVoltage-Gated Sodium
Cav3.1ProTx-I50 nMT-type Calcium
Cav3.2ProTx-I>100-fold less potent than on Cav3.1T-type Calcium
Cav3.3ProTx-I~10-fold less potent than on Cav3.1T-type Calcium
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of the unlabeled ProTx-I peptide on several ion channel subtypes, as determined by electrophysiological studies. Data sourced from smartox-biotech.comnih.gov.

Fluorescence-Based Imaging Modalities

The conjugation of the ATTO 488 dye to ProTx-I enables the use of advanced microscopy techniques to visualize the toxin's interaction with cells and the distribution of its target ion channels. The ATTO 488 dye is particularly well-suited for these applications due to its excellent water solubility, high fluorescence quantum yield, and exceptional photostability. atto-tec.combiosearchtech.comatto-tec.com

Table 2: Optical Properties of the ATTO 488 Fluorophore

PropertyValue
Absorption Maximum (λabs)500 nm
Emission Maximum (λfl)520 nm
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (ηfl)80%
Fluorescence Lifetime (τfl)4.1 ns
Optical data for the ATTO 488 dye, which is conjugated to ProTx-I. These properties make it a bright and stable fluorophore for various imaging applications. Data sourced from atto-tec.comatto-tec.comleica-microsystems.com.

Live-Cell Fluorescence Microscopy for Real-Time Dynamics

Live-cell imaging allows researchers to observe biological processes in real-time, providing critical insights into the dynamic nature of cellular events. sinica.edu.tw Using this compound, scientists can directly visualize the binding of the toxin to the surface of living cells that express target ion channels. This approach enables the study of the toxin's binding kinetics and its association and dissociation rates under physiological conditions.

The high brightness and photostability of the ATTO 488 dye are advantageous for long-term imaging experiments, allowing for prolonged observation without significant signal degradation. medicaldesignandoutsourcing.comnih.gov Studies using the related compound ATTO488-ProTx-II have successfully demonstrated specific labeling of cells expressing Nav1.7, illustrating how these fluorescent probes can be used to track channel populations on the cell membrane dynamically. researchgate.net

Confocal Imaging for Cellular Distribution and Subcellular Localization

Confocal microscopy is a powerful imaging technique that provides high-resolution optical sections of a sample, effectively removing out-of-focus light to generate sharp, detailed images. springernature.com This method is ideal for determining the precise location of fluorescently labeled molecules within cells.

With this compound, confocal imaging can be used to map the distribution of ProTx-I-binding sites on the plasma membrane of neurons and other excitable cells. By co-labeling with other cellular markers, it is possible to investigate whether the target ion channels are localized to specific subcellular compartments, such as the axon initial segment, nodes of Ranvier, or dendritic spines. Experiments with ATTO488-ProTx-II have shown clear and specific labeling of Nav1.7-expressing cells, with detailed images revealing the toxin's distribution on the cell surface and proximal neurites. researchgate.net This demonstrates the probe's utility in visualizing the cellular and subcellular organization of its target channels.

High-Resolution Microscopy Techniques (e.g., PALM, dSTORM, STED)

Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nm. ibidi.com Super-resolution microscopy techniques—such as Photoactivated Localization Microscopy (PALM), Stochastic Optical Reconstruction Microscopy (dSTORM), and Stimulated Emission Depletion (STED) microscopy—overcome this barrier, enabling visualization at the nanoscale. ibidi.comnih.gov

The ATTO 488 dye is exceptionally well-suited for these advanced imaging methods. atto-tec.comleica-microsystems.comaatbio.comleica-microsystems.com

STED microscopy achieves sub-diffraction resolution by using a second laser to de-excite fluorophores at the periphery of the focal spot, effectively narrowing the area of fluorescence emission. nih.gov The photostability of ATTO 488 makes it a reliable probe for STED imaging. medicaldesignandoutsourcing.com

PALM and dSTORM are single-molecule localization techniques that rely on the stochastic activation and imaging of individual fluorophores over thousands of frames. ibidi.com The bright, stable signal from ATTO 488 is ideal for the precise localization required to reconstruct a super-resolution image. atto-tec.comnih.gov

Employing this compound with these techniques would allow researchers to visualize the nanoscale organization of Nav and Cav channels on the cell membrane. This could reveal details about channel clustering, their density in specific membrane microdomains, and their proximity to other regulatory proteins, providing unprecedented insight into the molecular architecture of neuronal excitability.

Fluorescence Correlation Spectroscopy (FCS) for Molecular Diffusion Studies

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume to determine the concentration and diffusion coefficient of fluorescent molecules. This compound, with its high fluorescence quantum yield and photostability, is well-suited for FCS studies aimed at understanding the dynamics of its interaction with ion channels in the cell membrane.

In an FCS experiment, a laser is focused to a diffraction-limited spot within a sample containing this compound. As the fluorescent molecules diffuse in and out of this observation volume, they emit photons, causing fluctuations in the fluorescence signal. By analyzing the correlation of these fluctuations over time, one can extract information about the diffusion speed of the fluorescently labeled peptide.

When this compound binds to a large, slow-moving target like a sodium channel embedded in the cell membrane, its diffusion coefficient will decrease significantly compared to the free peptide in solution. This change in diffusion time can be used to study the binding kinetics and affinity of the toxin for its target. By performing FCS measurements at different concentrations of this compound, one can determine the dissociation constant (Kd) of the interaction.

Table 2: Hypothetical Fluorescence Correlation Spectroscopy Data for this compound Binding to Nav1.7 in a Model Membrane

SampleDiffusion Time (τD) (ms)Diffusion Coefficient (D) (µm²/s)Interpretation
Free this compound in solution0.1100Fast diffusion of the unbound peptide.
This compound with Nav1.7-containing liposomes101Slow diffusion, indicating binding of the peptide to the larger channel protein.
This compound with empty liposomes0.1100No significant binding to the lipid bilayer alone.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). This technique can be used to measure the distance between two molecules, making it a valuable tool for studying conformational changes in proteins and protein-protein interactions.

In a hypothetical FRET experiment, this compound could serve as the donor fluorophore. To study its interaction with a sodium channel, the channel itself would need to be labeled with a suitable acceptor fluorophore (e.g., Cy5). If the binding of this compound to the channel brings the donor and acceptor fluorophores into close proximity (typically within 1-10 nm), energy transfer can occur from the excited ATTO 488 to the Cy5. This would result in a decrease in the fluorescence emission of ATTO 488 and an increase in the fluorescence emission of Cy5 when the sample is excited at the excitation wavelength of ATTO 488.

By measuring the FRET efficiency, researchers can gain insights into the binding site of the toxin and any conformational changes that occur in the channel upon binding. For example, if the binding of a modulator compound alters the conformation of the channel, this could change the distance between the donor and acceptor fluorophores, leading to a measurable change in FRET efficiency.

Table 3: Hypothetical FRET Data for this compound Binding to a Cy5-Labeled Sodium Channel

ConditionDonor (ATTO 488) EmissionAcceptor (Cy5) EmissionFRET Efficiency (%)Interpretation
This compound + Unlabeled ChannelHighLow0No FRET in the absence of an acceptor.
This compound + Cy5-Labeled ChannelLowHigh70High FRET indicates close proximity upon binding.
This compound + Cy5-Labeled Channel + Modulator XIntermediateIntermediate40A change in FRET suggests a conformational change in the channel induced by the modulator.

Biochemical Interaction and Purification Studies

Pull-down assays are an in vitro method used to determine a physical interaction between two or more proteins. This technique is particularly useful for identifying the binding partners of a protein of interest. While this compound is primarily used for fluorescence-based applications, a biotinylated version of ProTx-I or ProTx-II can be used in pull-down assays to identify and validate its interacting partners. sb-peptide.com

In this approach, the biotinylated ProTx peptide (the "bait") is immobilized on streptavidin-coated beads. A cell lysate containing a mixture of proteins (the "prey") is then incubated with these beads. If a protein in the lysate interacts with the ProTx peptide, it will be "pulled down" with the beads. After washing away non-specifically bound proteins, the interacting proteins can be eluted and identified by techniques such as Western blotting or mass spectrometry.

This method has been successfully used with a biotinylated analogue of ProTx-II to pull down several Nav channel isoforms, confirming its utility in identifying the targets of this class of toxins. sb-peptide.com

Table 4: Representative Pull-Down Assay Results for Identifying ProTx-I Interacting Proteins

Bait ProteinPrey Protein SourceDetected Interacting Proteins (by Western Blot)
Biotin-ProTx-ILysate from Nav1.7-expressing cellsNav1.7
Biotin-ProTx-ILysate from Nav1.5-expressing cellsNav1.5
Biotinylated control peptideLysate from Nav1.7-expressing cellsNo specific binding

Receptor binding assays are used to measure the affinity and specificity of a ligand for its receptor. The use of a fluorescently labeled ligand like this compound offers a non-radioactive and sensitive method for such studies.

In a typical saturation binding assay, increasing concentrations of this compound are incubated with a preparation of membranes from cells expressing the target sodium channel. After reaching equilibrium, the bound and free ligand are separated, and the amount of bound fluorescence is quantified. The data can then be used to determine the dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).

Competition binding assays can also be performed where a fixed concentration of this compound is competed with increasing concentrations of an unlabeled compound. This allows for the determination of the binding affinity of the unlabeled compound. ProTx-I is known to inhibit various Nav channel subtypes with IC50 values in the nanomolar range.

Table 5: Binding Affinities of ProTx-I for Various Voltage-Gated Sodium Channels

Channel SubtypeIC50 (nM)
Nav1.250 - 100
Nav1.550 - 100
Nav1.750 - 100
Nav1.827

Data compiled from publicly available sources.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy (TRFS) measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The fluorescence lifetime of a fluorophore is sensitive to its local environment. Changes in factors such as solvent polarity, viscosity, and the presence of quenchers can alter the fluorescence lifetime.

The ATTO 488 dye has a characteristic fluorescence lifetime that can be precisely measured. When this compound binds to its target sodium channel, the local environment of the dye is likely to change. This change can be detected as a shift in the fluorescence lifetime. For example, the fluorescence lifetime of ATTO 488 has been shown to be shortened when it is in close proximity to certain nanoparticles.

By monitoring the fluorescence lifetime of this compound, researchers can gain insights into the binding process and the conformational state of the toxin-channel complex. For instance, if the binding of the toxin induces a conformational change in the channel that alters the environment around the ATTO 488 dye, this would be reflected in a change in the fluorescence decay kinetics. This technique can provide dynamic information that is not accessible through steady-state fluorescence measurements.

Table 6: Hypothetical Time-Resolved Fluorescence Spectroscopy Data for this compound

SampleAverage Fluorescence Lifetime (τ) (ns)Interpretation
Free this compound in buffer4.1Baseline lifetime of the unbound probe.
This compound bound to Nav1.73.5A decrease in lifetime upon binding, suggesting a change in the local environment of the dye.
This compound bound to denatured Nav1.74.0No significant change in lifetime, indicating the importance of the native channel conformation for the interaction.

Fluorescence Anisotropy Measurements for Conformational Dynamics

Fluorescence anisotropy is a powerful spectroscopic technique employed to investigate the binding and conformational dynamics of molecules in solution. This method is particularly well-suited for studying the interaction of fluorescently labeled ligands, such as this compound, with their biological targets, including voltage-gated sodium channels (Nav). The principle of fluorescence anisotropy is based on the differential absorption and emission of polarized light by a fluorophore. When a fluorescent molecule is excited with plane-polarized light, it will preferentially absorb photons that are aligned with its transition dipole moment. The subsequent emission of fluorescence will also be polarized. However, if the molecule rotates during the time between absorption and emission (the fluorescence lifetime), the polarization of the emitted light will be depolarized.

The degree of depolarization is quantified as fluorescence anisotropy (r), which is inversely related to the rotational mobility of the fluorescently labeled molecule. Smaller molecules, such as free this compound in solution, tumble rapidly, leading to significant depolarization and a low anisotropy value. Conversely, when this compound binds to a much larger molecule, like a voltage-gated sodium channel, its rotational motion is significantly constrained. This restriction in movement results in a slower rate of depolarization and a higher fluorescence anisotropy value. By monitoring the change in fluorescence anisotropy as a function of the concentration of the interacting partner, detailed information about the binding affinity and stoichiometry of the interaction can be obtained.

In a typical experimental setup, a constant concentration of this compound is titrated with increasing concentrations of a purified voltage-gated sodium channel, or a membrane preparation containing the channel. The fluorescence anisotropy is measured at each titration point, allowing for the generation of a binding curve. From this curve, the dissociation constant (Kd), a measure of the binding affinity, can be determined.

Table 1: Fluorescence Anisotropy Titration of this compound with Nav1.7
Nav1.7 Concentration (nM)Fluorescence Anisotropy (r)Standard Deviation
00.1250.003
100.1580.004
250.1950.005
500.2450.006
1000.2980.005
2000.3350.007
4000.3550.006
8000.3650.005

Furthermore, time-resolved fluorescence anisotropy measurements can provide insights into the conformational dynamics of this compound upon binding to its target. By analyzing the decay of the fluorescence anisotropy over time, information about the rotational correlation times of the free and bound toxin can be extracted. Changes in these rotational correlation times can indicate alterations in the shape or flexibility of the toxin-channel complex, providing a more detailed understanding of the dynamic nature of their interaction.

Applications in Ion Channel Research and Neurobiological Investigations

Investigation of Voltage-Gated Sodium Channel Dynamics and Pharmacology

ATTO488-ProTx-I is extensively utilized to investigate the function and pharmacology of voltage-gated sodium channels (NaV), which are critical for the generation of action potentials in excitable cells evitachem.comnih.gov. The underlying peptide, ProTx-I, is a potent inhibitor of multiple NaV channel subtypes. It reversibly blocks the tetrodotoxin-resistant (TTX-r) NaV1.8 channel as well as other subtypes including NaV1.2, NaV1.5, and NaV1.7 smartox-biotech.com.

The primary mechanism of action for ProTx-I is as a "gating modifier." nih.govsmartox-biotech.com. Instead of physically blocking the channel's pore, it binds to the channel and shifts its voltage-dependence of activation toward more positive potentials smartox-biotech.comnih.gov. This means that a stronger electrical stimulus is required to open the channel, thereby inhibiting its function. The fluorescent ATTO 488 tag on this compound enables researchers to directly visualize this binding and its effects on channel dynamics in live cells using techniques like fluorescence microscopy evitachem.com. This allows for real-time tracking of the peptide as it interacts with the channel's extracellular domain, providing insights into the kinetics and localization of this pharmacological interaction evitachem.com.

Table 1: Inhibitory Potency (IC₅₀) of ProTx-I on Various Voltage-Gated Ion Channels

Ion Channel SubtypeIC₅₀ Value (nM)Channel Family
NaV1.827 nMSodium
NaV1.250-100 nMSodium
NaV1.550-100 nMSodium
NaV1.750-100 nMSodium
CaV3.150 nMCalcium

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of the ProTx-I peptide for several voltage-gated sodium and calcium channel subtypes. Data sourced from smartox-biotech.comnih.gov.

Probing Channel Structure-Function Relationships

The unique properties of this compound make it an invaluable tool for dissecting the relationship between the structure of an ion channel and its function.

Researchers have used ProTx-I in conjunction with mutagenesis to identify the specific parts of the ion channel that the toxin interacts with. Studies have shown that ProTx-I binds to the voltage-sensor domains (VSDs) of NaV channels, which are the parts of the channel that detect changes in membrane voltage researchgate.net. Mutagenesis experiments involving chimeric channels (channels built from parts of different parent channels) localized the primary binding site for ProTx-I on the NaV1.7 channel to the extracellular loops of VSDII and VSDIV nih.gov.

Cryo-electron microscopy (cryo-EM) of the hNaV1.8 channel in complex with ProTx-I confirmed that the toxin binds directly to VSDII nih.gov. Furthermore, alanine-scanning mutagenesis, where individual amino acids in the ProTx-I peptide are systematically replaced with alanine (B10760859), has identified the key residues on the toxin that are essential for binding to NaV1.2 and other channels nih.gov. These studies have even allowed for the engineering of new ProTx-I variants with altered specificity, highlighting the precision of these molecular interactions smartox-biotech.comnih.gov.

Table 2: Key Molecular Interactions Between ProTx-I and Voltage-Gated Ion Channels

Channel Domain/RegionInteracting ToxinSignificance
Voltage-Sensor Domain II (VSDII)ProTx-IPrimary binding site on NaV1.8, confirmed by cryo-EM. nih.gov
Voltage-Sensor Domain IV (VSDIV)ProTx-IIdentified as an interaction site on NaV1.7 through mutagenesis. nih.gov
S1-S4 Gating DomainProTx-IGeneral binding region for ProTx-I on NaV and TRPA1 channels. smartox-biotech.comnih.gov
Hydrophobic residues on S3 helixProTx-ISpecific residues on the channel shown to be directly involved in binding. nih.gov

This table outlines the specific domains and regions of voltage-gated ion channels that have been identified as key interaction sites for the ProTx-I toxin through structural and mutagenesis studies.

ProTx-I functions as an allosteric modulator, meaning it influences the channel's function by binding to a site distinct from the ion-conducting pore dntb.gov.ua. The toxin is thought to first embed itself within the cell membrane, where it can then interact with the channel's VSDs researchgate.net.

Structural studies of the hNaV1.8-ProTx-I complex have provided a detailed view of this mechanism. The binding of ProTx-I to VSDII causes an inward shift of the S3-S4 linker, a component that connects two transmembrane helices within the voltage sensor nih.gov. This conformational change is believed to physically hinder the movement of the S4 helix, which is the primary voltage-sensing element. By restricting the S4 helix's movement, ProTx-I stabilizes the channel in a closed or resting state, thus shifting the voltage-dependence of activation and inhibiting the channel nih.gov.

Neurobiological Research Applications

The ability of this compound to specifically label and inhibit NaV channels has significant applications in the study of the nervous system.

Because NaV channels are essential for the propagation of action potentials, this compound is used to modulate and study neuronal excitability evitachem.comnih.gov. By inhibiting these channels, the compound can reduce the firing frequency of neurons. The fluorescent label allows for the precise visualization of specific NaV channel subtypes, such as NaV1.7, on the surface of neurons nih.gov. For example, studies have used fluorescently-labeled ProTx peptides to show the distribution of NaV1.7 channels on the cell bodies (soma) and neurites of dorsal root ganglion (DRG) neurons, which are crucial for transmitting sensory information, including pain signals nih.govresearchgate.net.

This compound also serves as a tool for understanding the fundamental mechanisms of neurotransmission evitachem.com. The initiation and propagation of an action potential down an axon, which is mediated by NaV channels, is the trigger for the release of neurotransmitters at the synapse. By using this compound to visualize the location and density of specific NaV subtypes in different neuronal compartments, researchers can better understand how these channels contribute to the intricate process of synaptic communication. This helps elucidate the specific roles that different NaV channels play in shaping the patterns of neural activity that underlie complex brain functions.

Development of Molecular Tools for Ion Channel Studies

The study of ion channels, critical components of cellular signaling and excitability, has been significantly advanced by the development of sophisticated molecular tools. Among the most powerful of these are fluorescently labeled ligands, which permit the direct visualization of channel distribution, dynamics, and interactions in living cells and tissues. This compound is a prime example of such a tool, engineered specifically for ion channel research and neurobiological investigations. evitachem.com

This compound is a specialized chemical probe created by conjugating the ProTx-I peptide toxin with the fluorescent dye ATTO 488. smartox-biotech.com The foundation of this tool, ProTx-I (Protoxin-I), is a 35-residue peptide originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. evitachem.comrcsb.org ProTx-I belongs to the inhibitory cystine knot (ICK) family of peptide toxins, which are characterized by a unique structural motif with disulfide bridges that confers high stability. evitachem.comsmartox-biotech.com This peptide is a gating modifier that inhibits voltage-gated ion channels by shifting the voltage dependence of their activation to more positive potentials. nih.gov

The utility of ProTx-I as a research tool stems from its ability to interact with a variety of ion channels. It was one of the first high-affinity ligands identified for tetrodotoxin-resistant (TTX-r) voltage-gated sodium channels (Nav), but it also potently inhibits other Nav channel subtypes. smartox-biotech.comnih.gov Furthermore, ProTx-I modulates the activity of certain voltage-gated calcium channels (Cav) and has been identified as an antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. smartox-biotech.comsmartox-biotech.comnih.gov This broad yet specific activity profile makes ProTx-I a valuable pharmacological reagent.

The key innovation in this compound is the attachment of the ATTO 488 fluorophore. This bright and photostable dye allows researchers to leverage advanced imaging techniques, such as fluorescence microscopy, to study the channels targeted by ProTx-I. evitachem.com By using this fluorescent probe, scientists can visualize the localization of specific ion channels on the cell surface, track their movement, and investigate the binding kinetics of the toxin. evitachem.comlinkpeptide.com This provides critical insights into the physiological roles of these channels in neurobiological processes. evitachem.com

The development of fluorescently labeled toxins like this compound represents a significant step forward in creating molecular tools to dissect ion channel function. Similar probes, such as ATTO488-ProTx-II, have been developed to offer selectivity for other specific channel subtypes, like Nav1.7, further expanding the molecular toolkit available to researchers. smartox-biotech.comnih.govresearchgate.net These tools are instrumental in exploring the mechanisms of channel gating, understanding the basis of neuronal excitability, and identifying potential therapeutic targets for neurological disorders. evitachem.comlinkpeptide.com

Detailed Research Findings

Research has characterized the inhibitory concentrations (IC50) of the parent compound, ProTx-I, against various ion channels, highlighting its utility as a multi-target probe. These findings are crucial for designing experiments and interpreting results when using this compound.

Ion Channel TargetIC50 ValueReference
Nav1.827 nM evitachem.comsmartox-biotech.comsmartox-biotech.com
Nav1.250 - 100 nM evitachem.comsmartox-biotech.comsmartox-biotech.com
Nav1.550 - 100 nM evitachem.comsmartox-biotech.comsmartox-biotech.com
Nav1.750 - 100 nM evitachem.comsmartox-biotech.comsmartox-biotech.com
Cav3.150 nM evitachem.comsmartox-biotech.comsmartox-biotech.com

The creation of this compound provides researchers with a versatile tool that combines the specific pharmacology of a venom peptide with the power of fluorescence imaging.

ComponentFunction / PropertyApplication in Research
ProTx-I Peptide Gating modifier of voltage-gated ion channels; binds to Nav, Cav, and TRPA1 channels. smartox-biotech.comsmartox-biotech.comnih.govProvides specificity for targeting distinct ion channel populations.
ATTO 488 Fluorophore Bright, photostable fluorescent dye.Enables visualization of toxin-channel interactions via fluorescence microscopy and other imaging techniques. evitachem.com
This compound Fluorescently labeled ion channel blocker. smartox-biotech.comUsed for live-cell imaging, studying ion channel distribution and dynamics, and investigating neurobiological mechanisms. evitachem.com

Emerging Directions and Future Research Avenues for Atto488 Protx I

Advancements in High-Throughput Screening Methodologies

The development of fluorescently labeled ion channel modulators like ATTO488-ProTx-I is synergistic with advancements in high-throughput screening (HTS) platforms. The related compound, ATTO488-ProTx-II, has already been identified as a valuable probe for HTS assays aimed at discovering new modulators of the NaV1.7 channel, a significant target for pain therapeutics. linkpeptide.comsmartox-biotech.com These assays leverage the bright and stable fluorescence of the ATTO dye to enable real-time imaging and quantification of the toxin's binding to channels expressed in cells. linkpeptide.com

Future HTS methodologies are likely to benefit from the specific properties of probes like this compound. Automated patch-clamp systems, which allow for the rapid electrophysiological assessment of ion channel function, have been used to characterize and validate tagged ProTx analogues. smartox-biotech.comnih.gov The integration of fluorescent probes such as this compound into these automated systems can provide a dual readout: electrophysiological data on channel inhibition and fluorescent data on probe binding. This combination can significantly enhance the quality and dimensionality of data obtained from large-scale screens, helping to identify novel drug candidates with specific mechanisms of action. The development of new fluorescent analogues of ProTx-I is expected to be instrumental in designing novel drug screening strategies. smartox-biotech.com

ToxinTarget ChannelIC50 Value
ProTx-INaV1.827 nM
ProTx-INaV1.2, NaV1.5, NaV1.750 - 100 nM
ProTx-ICaV3.150 nM
ProTx-IINaV1.7~0.3 nM
ProTx-IINaV1.241 nM
ProTx-IINaV1.579 nM
ProTx-IINaV1.626 nM

This table summarizes the half-maximal inhibitory concentration (IC50) values for ProTx-I and the related ProTx-II toxin against various ion channel subtypes, as reported in research findings. evitachem.comsmartox-biotech.comlinkpeptide.comsmartox-biotech.com

Integration with Optogenetic and All-Optical Electrophysiology Systems

All-optical electrophysiology, often referred to as "Optopatch," is a powerful technique that combines optogenetic stimulation of neurons with optical recording of their electrical activity using voltage-sensitive fluorescent reporters. nih.gov This methodology allows for high-throughput functional characterization of neuronal activity in cultured cells, including those derived from human induced pluripotent stem cells (iPSCs) to model diseases. nih.gov

A significant future direction for this compound lies in its integration with these all-optical systems. While optogenetics allows for precise control over neuronal firing, and voltage imaging reports the resulting activity, specific fluorescent channel blockers can be used to dissect the molecular components underlying this activity. By applying this compound, researchers can simultaneously visualize and inhibit specific populations of sodium channels (e.g., NaV1.7 or NaV1.8) and observe the resulting changes in neuronal firing patterns in real-time. This approach would enable a more precise understanding of how specific ion channels contribute to the electrophysiological phenotypes observed in both healthy and diseased neurons, such as those in models of amyotrophic lateral sclerosis (ALS) or chronic pain. nih.gov

Computational Modeling and Simulation of Toxin-Channel Interactions

Computational methods are becoming indispensable for understanding the molecular mechanisms of toxin-channel interactions and for guiding the design of new, more potent, and selective peptide-based drugs. sciety.org Extensive computational work has been performed on ProTx-I and its close relative, ProTx-II, to elucidate their binding to NaV channels. escholarship.orgnih.gov Techniques such as Rosetta structural modeling and all-atom molecular dynamics (MD) simulations have been used to build atomistic models of the toxin-channel complexes and to simulate their behavior in a realistic membrane environment. escholarship.org

These simulations have revealed critical protein-protein and protein-lipid contacts that mediate the high-affinity, state-dependent binding of the toxins to the voltage-sensing domains (VSDs) of the channels. escholarship.orgnih.gov For example, modeling of ProTx-II binding to the human NaV1.7 channel has been used to guide the rational design of new peptide variants with dramatically improved selectivity and potency. elifesciences.orgnih.gov Future research will undoubtedly apply these computational workflows to this compound. Modeling can predict how the addition of the ATTO 488 fluorophore might alter the peptide's conformation and its interaction with the channel, helping to interpret experimental results and design next-generation probes with optimized properties.

Modeling TechniqueApplicationKey Insights
Rosetta ModelingStructural prediction of toxin-channel complexesGuided the design of ProTx-II variants with enhanced potency and selectivity for NaV1.7. escholarship.orgelifesciences.org
Molecular Dynamics (MD) SimulationsSimulation of toxin-channel dynamics in a lipid bilayerRevealed state-specific interactions and key residues responsible for high-affinity binding. escholarship.orgelifesciences.org

This table outlines the application of key computational techniques in studying ProTx toxin interactions with sodium channels.

Innovations in Peptide-Based Fluorescent Probes for Cellular Research

This compound is part of a rapidly advancing field of peptide-based fluorescent probes. These tools are gaining widespread use in biomedical research due to their favorable properties, which include small size, high targeting specificity, low toxicity, and minimal immunogenicity when compared to larger probes like antibodies. nih.govdovepress.com The modular nature of peptides allows them to be easily synthesized and modified, for instance, by attaching environmentally sensitive fluorophores or FRET pairs to create sophisticated biosensors. beilstein-journals.orgresearchgate.net

Future innovations in this area will likely enhance the capabilities of probes like this compound. This includes the development of "switch-on" probes that only become fluorescent upon binding to their target, thereby reducing background noise and improving signal detection. researchgate.net Another avenue is the creation of ratiometric probes that exhibit a shift in their fluorescence color upon binding, allowing for more quantitative measurements. researchgate.net Furthermore, researchers are exploring novel peptide scaffolds and conjugation strategies to improve probe stability, cell penetration, and targeting of specific subcellular compartments like the nucleus or Golgi apparatus. nih.govdovepress.com These broader innovations in peptide probe design will be directly applicable to creating new and improved versions of ProTx-I-based probes for studying ion channel biology with greater precision and sensitivity.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using ATTO488-ProTx-I for voltage-gated sodium channel (NaV) studies?

  • Methodological Answer :

  • Fluorescent labeling validation : Confirm the conjugation efficiency of ATTO488 with ProTx-I using mass spectrometry and fluorescence correlation spectroscopy (FCS) to ensure stoichiometric labeling without impairing toxin activity .
  • Control experiments : Include unlabeled ProTx-I in competitive binding assays to distinguish specific vs. nonspecific interactions. Use patch-clamp electrophysiology to correlate fluorescence signals with NaV inhibition .
  • Concentration gradients : Optimize toxin concentrations (e.g., 10 nM–1 µM) to avoid signal saturation in fluorescence-based assays, ensuring linear dynamic range for quantitative analysis .

Q. How can researchers validate the specificity of this compound for NaV subtypes in heterogeneous cellular environments?

  • Methodological Answer :

  • Subtype-selective inhibitors : Co-apply subtype-specific blockers (e.g., tetrodotoxin for NaV1.7) to isolate signals from target channels .
  • Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence non-target NaV subtypes and confirm reduced this compound binding via fluorescence microscopy .
  • Cross-reactivity screening : Test this compound against unrelated ion channels (e.g., KV, CaV) to rule out off-target interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound binding affinity data across different experimental systems (e.g., cell lines vs. primary neurons)?

  • Methodological Answer :

  • Systematic bias analysis : Compare buffer conditions (e.g., divalent cation concentrations) and temperature, which modulate NaV conformation and toxin accessibility .
  • Normalization protocols : Use internal standards (e.g., fluorescent beads) to calibrate imaging systems and account for instrument-specific variability .
  • Meta-analysis : Aggregate data from multiple labs using standardized reporting formats (e.g., SI units, error bars) to identify trends obscured by small sample sizes .

Q. How can researchers optimize this compound for in vivo imaging of NaV dynamics in neural circuits?

  • Methodological Answer :

  • Photostability enhancement : Employ oxygen scavengers (e.g., glucose oxidase/catalase) to reduce photobleaching during prolonged imaging sessions .
  • Tissue penetration : Test near-infrared (NIR) counterstains or two-photon excitation to improve signal-to-noise ratio in deep brain regions .
  • Kinetic modeling : Use time-lapse imaging to quantify toxin binding/unbinding rates, ensuring temporal resolution aligns with NaV gating kinetics .

Q. What computational methods are recommended for analyzing spatial distribution patterns of this compound binding sites in neuronal membranes?

  • Methodological Answer :

  • Cluster analysis : Apply algorithms like DBSCAN or Ripley’s K-function to identify toxin-binding clusters from super-resolution microscopy data .
  • Molecular dynamics (MD) simulations : Integrate experimental data with MD to predict ProTx-I interaction sites on NaV structures, validating with mutagenesis .
  • Open-source tools : Use ImageJ/Fiji plugins (e.g., ThunderSTORM) for batch processing of fluorescence localization data .

Data Integrity and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality control pipeline : Implement HPLC purity checks (>95%) and functional assays (e.g., IC50 comparisons) for each batch .
  • Inter-lab calibration : Share reference samples with collaborating labs to standardize activity measurements .
  • Open documentation : Publish detailed synthesis protocols and raw characterization data in supplementary materials .

Q. What ethical and reporting standards apply to preclinical studies using this compound in animal models?

  • Methodological Answer :

  • ARRIVE guidelines : Report animal strain, age, and anesthesia protocols to ensure reproducibility .
  • Blinded analysis : Separate data collection and analysis teams to minimize observer bias .
  • Data transparency : Archive raw imaging files and electrophysiology traces in public repositories (e.g., Zenodo) .

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